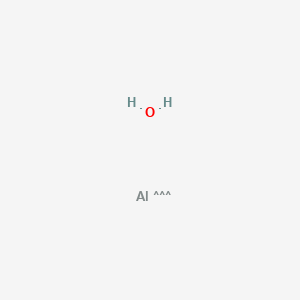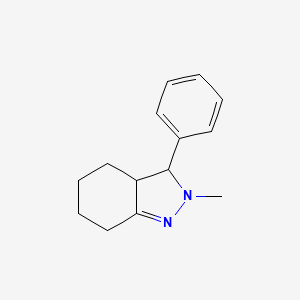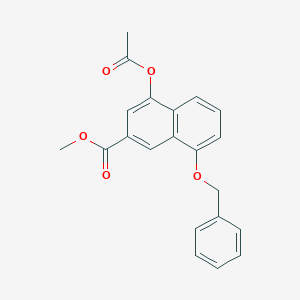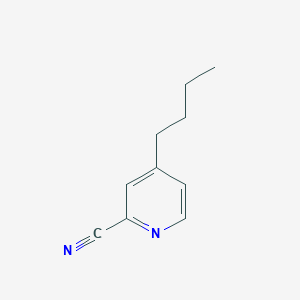
Aluminum monohydrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Aluminum monohydrate, also known as boehmite, is a naturally occurring mineral with the chemical formula AlO(OH). It is an important precursor for the production of various aluminum compounds and materials. This compound is commonly found in bauxite ore, which is the primary source of aluminum. This compound is characterized by its amphoteric nature, meaning it can react with both acids and bases.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Aluminum monohydrate can be synthesized through several methods. One common method involves the thermal dehydroxylation of gibbsite (Al(OH)₃) at temperatures around 300-400°C. This process results in the formation of boehmite (AlO(OH)) and water. Another method involves the hydrothermal treatment of aluminum salts, such as aluminum nitrate or aluminum sulfate, under controlled temperature and pressure conditions.
Industrial Production Methods: In industrial settings, this compound is often produced through the Bayer process, which involves the digestion of bauxite ore in sodium hydroxide solution at high temperatures and pressures. The resulting solution is then cooled and seeded with aluminum hydroxide crystals to precipitate this compound. This process is widely used for the production of alumina (Al₂O₃), which is further processed to produce metallic aluminum.
Analyse Chemischer Reaktionen
Types of Reactions: Aluminum monohydrate undergoes various chemical reactions, including:
Oxidation: When heated in the presence of oxygen, this compound can be oxidized to form aluminum oxide (Al₂O₃).
Reduction: It can be reduced to metallic aluminum using reducing agents such as hydrogen gas or carbon.
Hydrolysis: In the presence of water, this compound can hydrolyze to form aluminum hydroxide (Al(OH)₃).
Common Reagents and Conditions:
Oxidation: Oxygen or air at high temperatures.
Reduction: Hydrogen gas or carbon at elevated temperatures.
Hydrolysis: Water or aqueous solutions at ambient conditions.
Major Products Formed:
Oxidation: Aluminum oxide (Al₂O₃)
Reduction: Metallic aluminum (Al)
Hydrolysis: Aluminum hydroxide (Al(OH)₃)
Wissenschaftliche Forschungsanwendungen
Aluminum monohydrate has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor for the synthesis of various aluminum compounds and materials, such as alumina and aluminum-based catalysts.
Biology: Employed in the preparation of biomaterials and as an adjuvant in vaccines to enhance immune responses.
Medicine: Utilized in pharmaceutical formulations, particularly as an antacid to neutralize stomach acid.
Industry: Applied in the production of ceramics, refractories, and as a flame retardant in plastics.
Wirkmechanismus
The mechanism of action of aluminum monohydrate varies depending on its application. In the context of its use as an adjuvant in vaccines, this compound stimulates the immune system by promoting the uptake of antigens by immune cells and enhancing the production of antibodies. This is achieved through the formation of a depot at the injection site, which slowly releases the antigen and prolongs its exposure to the immune system.
Vergleich Mit ähnlichen Verbindungen
Aluminum hydroxide (Al(OH)₃): A trihydrate form of aluminum that is commonly used as an antacid and in water purification.
Aluminum oxide (Al₂O₃): A highly stable oxide of aluminum used in the production of ceramics, abrasives, and as a catalyst support.
Aluminum chloride (AlCl₃): A compound used in various chemical reactions, including the Friedel-Crafts alkylation and acylation reactions.
Uniqueness of Aluminum Monohydrate: this compound is unique due to its amphoteric nature, allowing it to react with both acids and bases. Additionally, its ability to transform into various aluminum compounds under different conditions makes it a versatile precursor in the synthesis of aluminum-based materials.
Eigenschaften
CAS-Nummer |
144892-73-9 |
|---|---|
Molekularformel |
AlH2O |
Molekulargewicht |
44.997 g/mol |
InChI |
InChI=1S/Al.H2O/h;1H2 |
InChI-Schlüssel |
MHCAFGMQMCSRGH-UHFFFAOYSA-N |
Kanonische SMILES |
O.[Al] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N,N-Dimethyl-2-[methyl(phenyl)phosphorothioyl]aniline](/img/structure/B12543805.png)



![Ethyl 3-[2-(3-chloroquinoxalin-2-yl)hydrazinylidene]butanoate](/img/structure/B12543850.png)
![5-[(Diethylamino)methyl]-1,3,4-oxadiazole-2(3H)-thione](/img/structure/B12543851.png)
![Benzene, [[(1-ethenyl-4-hexynyl)oxy]methyl]-](/img/structure/B12543854.png)

![Trimethyl({2-methyl-1-[(propan-2-yl)oxy]prop-1-en-1-yl}oxy)silane](/img/structure/B12543870.png)


![2-[(2,4-Dichlorophenyl)methylidene]cyclopentan-1-one](/img/structure/B12543877.png)


